molecular formula C8H10N2O B12855032 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

Katalognummer: B12855032
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: ALXPVIDNJAFKCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring fused with a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. One common method includes the condensation of 5-methylfurfural with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its fused ring structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C8H10N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-3,9H,4-5H2,1H3

InChI-Schlüssel

ALXPVIDNJAFKCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C2=NNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.